Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound with the following chemical structure:
Ethyl 2-(3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoylamino)-1,3-thiazole-4-carboxylate
This compound combines elements from different functional groups, making it intriguing for various applications.
Preparation Methods
Synthetic Routes:: The synthesis of Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves multiple steps. One possible route starts with 4-aminobenzoic acid, which undergoes reactions to form the desired compound. Detailed reaction conditions and intermediates are available in the literature .
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ organic synthesis techniques to produce this compound. Optimization for yield, purity, and cost-effectiveness is crucial.
Chemical Reactions Analysis
Reactivity:: Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction: The pyridine ring and oxadiazole moiety may be oxidized or reduced under appropriate conditions.
Amide Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Base-Catalyzed Esterification: Ethanol and a base (e.g., sodium ethoxide) for ester formation.
Hydrolysis: Acidic or basic conditions for amide hydrolysis.
Oxidizing Agents: For oxidation of specific functional groups.
Major Products:: The primary product is this compound itself. Side products may include intermediates formed during the synthesis.
Scientific Research Applications
Chemistry::
Heterocyclic Chemistry: Studying its reactivity and properties.
Drug Discovery: Investigating its potential as a lead compound.
Biological Activity: Assessing its effects on cellular processes.
Pharmacology: Exploring its potential as a drug candidate.
Fine Chemicals: Used as a building block for other compounds.
Agrochemicals: Potential use in crop protection.
Mechanism of Action
The exact mechanism by which Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is unique due to its hybrid structure, similar compounds include other thiazole derivatives, pyridine-containing molecules, and oxadiazoles.
Properties
Molecular Formula |
C16H15N5O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H15N5O4S/c1-2-24-15(23)11-9-26-16(18-11)19-12(22)3-4-13-20-14(21-25-13)10-5-7-17-8-6-10/h5-9H,2-4H2,1H3,(H,18,19,22) |
InChI Key |
HPGDRKQHCRRSED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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